molecular formula C13H9BrN2O3 B2378743 N-(2-bromophenyl)-4-nitrobenzamide CAS No. 99514-85-9

N-(2-bromophenyl)-4-nitrobenzamide

Cat. No.: B2378743
CAS No.: 99514-85-9
M. Wt: 321.13
InChI Key: FRFOXBSTPQRRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-nitrobenzamide typically involves the reaction of 2-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2-bromoaniline+4-nitrobenzoyl chlorideThis compound+HCl\text{2-bromoaniline} + \text{4-nitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-bromoaniline+4-nitrobenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of N-(2-substituted phenyl)-4-nitrobenzamide.

    Reduction: Formation of N-(2-bromophenyl)-4-aminobenzamide.

    Oxidation: Formation of N-(2-bromophenyl)-4-nitrobenzoic acid.

Scientific Research Applications

N-(2-bromophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-nitrobenzamide
  • N-(2-bromophenyl)-3-nitrobenzamide
  • N-(2-bromophenyl)-4-aminobenzamide

Uniqueness

N-(2-bromophenyl)-4-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for targeted research applications.

Properties

IUPAC Name

N-(2-bromophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOXBSTPQRRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.